molecular formula C33H60O4 B12671862 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester CAS No. 72258-29-8

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester

Cat. No.: B12671862
CAS No.: 72258-29-8
M. Wt: 520.8 g/mol
InChI Key: IUGCSZUKBPGZQE-OLUZHXLYSA-N
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Description

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester is an organic compound characterized by its complex structure, which includes a cyclohexene ring, a carboxylic acid group, and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester typically involves the esterification of 2-Cyclohexene-1-octanoic acid with dodecyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with enzymes or receptors in biological systems. The cyclohexene ring and alkyl chain contribute to the compound’s hydrophobic interactions and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexene-1-octanoic acid, 4-hexyl-5-((hexyloxy)carbonyl)-, hexyl ester
  • 2-Cyclohexene-1-octanoic acid, 6-(ethoxycarbonyl)-4-hexyl-, methyl ester
  • 2-Cyclohexene-1-octanoic acid, 5-acetyl-4-hexyl-, methyl ester

Uniqueness

2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-, monododecyl ester is unique due to its specific ester group and long alkyl chain, which confer distinct physical and chemical properties. These features make it particularly useful in applications requiring hydrophobic interactions and membrane permeability.

Properties

CAS No.

72258-29-8

Molecular Formula

C33H60O4

Molecular Weight

520.8 g/mol

IUPAC Name

8-[(1S,4R,5S)-5-dodecoxycarbonyl-4-hexylcyclohex-2-en-1-yl]octanoic acid

InChI

InChI=1S/C33H60O4/c1-3-5-7-9-10-11-12-13-17-21-27-37-33(36)31-28-29(22-18-15-14-16-20-24-32(34)35)25-26-30(31)23-19-8-6-4-2/h25-26,29-31H,3-24,27-28H2,1-2H3,(H,34,35)/t29-,30-,31+/m1/s1

InChI Key

IUGCSZUKBPGZQE-OLUZHXLYSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H]1C[C@@H](C=C[C@H]1CCCCCC)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CC(C=CC1CCCCCC)CCCCCCCC(=O)O

Origin of Product

United States

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